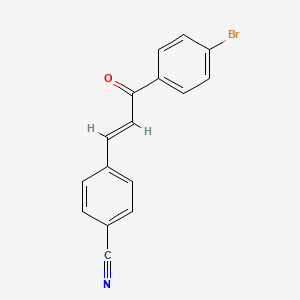
5-(3-Bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a bromobenzylidene group, a piperidinylmethyl group, and a thiazolidine-2,4-dione core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazolidine-2,4-dione Core: This step involves the reaction of thiourea with chloroacetic acid to form the thiazolidine-2,4-dione ring.
Introduction of the Piperidinylmethyl Group: The thiazolidine-2,4-dione core is then reacted with piperidine and formaldehyde to introduce the piperidinylmethyl group.
Addition of the Bromobenzylidene Group: Finally, the compound is reacted with 3-bromobenzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromobenzylidene group to a benzyl group.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(3-Bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or modulate receptor activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
5-(3-Chlorobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione: Similar structure but with a chlorine atom instead of bromine.
5-(3-Methylbenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione: Similar structure but with a methyl group instead of bromine.
5-(3-Nitrobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione: Similar structure but with a nitro group instead of bromine.
Uniqueness
The presence of the bromobenzylidene group in 5-(3-Bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione imparts unique chemical and biological properties
Propiedades
Fórmula molecular |
C16H17BrN2O2S |
|---|---|
Peso molecular |
381.3 g/mol |
Nombre IUPAC |
(5Z)-5-[(3-bromophenyl)methylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H17BrN2O2S/c17-13-6-4-5-12(9-13)10-14-15(20)19(16(21)22-14)11-18-7-2-1-3-8-18/h4-6,9-10H,1-3,7-8,11H2/b14-10- |
Clave InChI |
LMZWOFXLNSVSBG-UVTDQMKNSA-N |
SMILES isomérico |
C1CCN(CC1)CN2C(=O)/C(=C/C3=CC(=CC=C3)Br)/SC2=O |
SMILES canónico |
C1CCN(CC1)CN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-2-(2-fluorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B14911033.png)
![4-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B14911046.png)




![2-[(2-Fluorobenzyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B14911064.png)




![6-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14911082.png)

